methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a sulfamoyl group. This sulfamoyl moiety is further linked to a piperidine ring substituted at its 1-position with a 1,3-thiazole heterocycle via a methylene bridge. Key structural elements include:
- Sulfamoyl group (SO₂NH): A pharmacophore common in enzyme inhibitors (e.g., carbonic anhydrase, proteases).
- Piperidine-thiazole substituent: The piperidine ring may enhance solubility and conformational flexibility, while the thiazole moiety, a bioisostere for peptide bonds, could facilitate target binding .
Properties
IUPAC Name |
methyl 4-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-16(21)14-4-6-15(7-5-14)26(22,23)19-11-13-3-2-9-20(12-13)17-18-8-10-25-17/h4-8,10,13,19H,2-3,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTXIHVMNQAOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Sulfamoylation: The coupled product undergoes sulfamoylation using sulfamoyl chloride in the presence of a base.
Esterification: Finally, the benzoate ester is formed through esterification reactions involving methanol and benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The piperidine ring can enhance binding affinity to receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Key Differences and Implications
Heterocyclic Components: The target compound’s thiazole-piperidine system contrasts with thiadiazole-pyrazole in and thiadiazole-phenylcarbamoyl in . Piperidine’s flexibility vs. pyrazole’s rigidity may influence target selectivity.
Linker Groups: The sulfamoyl linker in the target compound is more polar than the methoxy group in ’s compound, likely affecting solubility and binding kinetics. Sulfamoyl groups are known to interact with enzymatic active sites via hydrogen bonding .
Biological Activity :
- Thiadiazole-pyrazole sulfonamides () exhibit anti-inflammatory activity , attributed to their ability to inhibit cyclooxygenase (COX) or modulate cytokine release. The target compound’s thiazole-piperidine motif may target different pathways, such as kinase or protease inhibition, though this remains speculative without experimental data .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (396.5 vs. 369.4 for ’s compound) and additional sulfur atom suggest increased lipophilicity, which could enhance tissue penetration but reduce aqueous solubility.
Biological Activity
Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate, also known by its CAS number 1706082-93-0, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and receptor binding capabilities.
Chemical Structure and Properties
The compound features a thiazole ring , a piperidine ring , and a benzoate ester , contributing to its pharmacological profile. The structure can be represented as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Known for antimicrobial properties |
| Piperidine Ring | Often involved in receptor interactions |
| Benzoate Ester | Enhances solubility and bioavailability |
Antimicrobial Properties
This compound has been studied for its antimicrobial activity . The thiazole moiety is particularly noted for its efficacy against various bacterial strains. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study : A study involving a series of thiazole derivatives reported that compounds with structural similarities to this compound showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against selected bacterial strains .
Enzyme Inhibition
The compound is also investigated for its role as an enzyme inhibitor . Specifically, it has shown potential in inhibiting protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways related to diabetes and cancer.
Research Findings : In a computational study, derivatives of the compound were modeled to predict their binding affinity to PTPs. The results indicated that modifications at specific positions could enhance inhibitory activity significantly .
Receptor Binding
The piperidine component of the compound suggests potential interactions with various receptors, including those involved in neurotransmission and pain modulation. Preliminary studies indicate that compounds with similar structural frameworks can bind effectively to dopamine and serotonin receptors.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria |
| Enzyme Inhibition | Potential PTP inhibitor with significant binding affinity |
| Receptor Binding | Possible interactions with neurotransmitter receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
